molecular formula C14H20N2O2 B182421 Methyl 2-(4-benzylpiperazin-1-yl)acetate CAS No. 179869-10-4

Methyl 2-(4-benzylpiperazin-1-yl)acetate

Cat. No.: B182421
CAS No.: 179869-10-4
M. Wt: 248.32 g/mol
InChI Key: PZUTXFJKMUIAKA-UHFFFAOYSA-N
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Description

Methyl 2-(4-benzylpiperazin-1-yl)acetate is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by its molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-benzylpiperazin-1-yl)acetate typically involves the reaction of 4-benzylpiperazine with methyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium carbonate or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-benzylpiperazin-1-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or thioesters.

Scientific Research Applications

Methyl 2-(4-benzylpiperazin-1-yl)acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 2-(4-benzylpiperazin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby modulating neuronal activity and exerting its therapeutic effects .

Comparison with Similar Compounds

Methyl 2-(4-benzylpiperazin-1-yl)acetate can be compared with other piperazine derivatives, such as:

    Methyl 2-(4-phenylpiperazin-1-yl)acetate: Similar in structure but with a phenyl group instead of a benzyl group.

    Methyl 2-(4-methylpiperazin-1-yl)acetate: Contains a methyl group instead of a benzyl group.

    Methyl 2-(4-ethylpiperazin-1-yl)acetate: Contains an ethyl group instead of a benzyl group.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct physicochemical properties and biological activities compared to its analogs .

Properties

IUPAC Name

methyl 2-(4-benzylpiperazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-18-14(17)12-16-9-7-15(8-10-16)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUTXFJKMUIAKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571770
Record name Methyl (4-benzylpiperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179869-10-4
Record name Methyl (4-benzylpiperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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